molecular formula C7H6ClNO2 B105695 Methyl 6-chloronicotinate CAS No. 73781-91-6

Methyl 6-chloronicotinate

Cat. No. B105695
CAS RN: 73781-91-6
M. Wt: 171.58 g/mol
InChI Key: RMEDXVIWDFLGES-UHFFFAOYSA-N
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Description

Methyl 6-chloronicotinate is a chemical compound that is a derivative of nicotinic acid, also known as niacin or vitamin B3. It is characterized by a chlorine atom substituted at the 6-position of the pyridine ring of nicotinic acid, with a methyl ester group at the carboxylate position. This compound is of interest in various chemical research areas, including the synthesis of pharmaceuticals and the study of molecular interactions in crystalline structures.

Synthesis Analysis

The synthesis of compounds related to Methyl 6-chloronicotinate has been described in several studies. For instance, the synthesis of 3-methyl-6-chlorouracil, a key intermediate in the production of a diabetes drug, was achieved starting from malonic acid and methylurea, involving cyclization and halogenation reactions with an overall yield of 61.5% . Another study reported the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which involved crystallographic and molecular modeling to characterize the structure . Additionally, a regioselective nucleophilic aromatic substitution reaction of methyl 2,6-dichloronicotinate with phenols was catalyzed by DABCO, leading to the exclusive formation of 6-aryloxy ethers .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various techniques. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, revealing intermolecular hydrogen bonds and C=H...O interactions that contribute to the stability of the crystal . In another study, the crystal structure of a triazolo-thiadiazole derivative was analyzed, showing intermolecular hydrogen bonding within the crystal lattice .

Chemical Reactions Analysis

Chemical reactions involving Methyl 6-chloronicotinate derivatives have been explored in various contexts. The DABCO-catalyzed nucleophilic aromatic substitution reaction mentioned earlier is an example of a chemical reaction that proceeds with high regioselectivity, forming a DABCO-pyridine adduct as an intermediate . Additionally, the synthesis of chlorophyll-a skeleton homologs from methyl pheophorbide-a involved a series of chemical modifications, including reactions with reagents containing straight carbon chains .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds related to Methyl 6-chloronicotinate have been investigated. For instance, the study of chlorinated methyl hydroperoxides provided insights into their molecular structures, intramolecular rotation barriers, and thermodynamic properties such as enthalpies, entropies, and heat capacities . These properties are crucial for understanding the stability and reactivity of these compounds in various chemical and environmental processes.

Scientific Research Applications

Solid-Liquid Equilibrium Behavior

Methyl 6-chloronicotinate, closely related to 6-chloronicotinic acid (6-CNA), has been studied for its behavior in solid and solution phases. A study investigated the solid-liquid equilibrium behavior of 6-CNA in various solvents, utilizing methods like Hirshfeld surface analysis and molecular dynamic simulation. This research is essential for understanding the properties of substances like methyl 6-chloronicotinate in different states and environments (Guo et al., 2021).

Spectroscopic Analysis

Ethyl-6-chloronicotinate, a derivative of methyl 6-chloronicotinate, has been subjected to comprehensive spectroscopic studies. These studies, including FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy, help in understanding the structural and physicochemical properties of the molecule, which can be extrapolated to methyl 6-chloronicotinate (Karabacak et al., 2016).

Pharmacological Properties

Research on derivatives of chloronicotinic acid, like isonixine (formed through an Ullman reaction with 2-chloronicotinic acid), has shown potential pharmacological properties as an analgesic-anti-inflammatory agent. This indicates that methyl 6-chloronicotinate derivatives could have significant applications in medicinal chemistry (Cadena et al., 1977).

Synthesis of Novel Derivatives

Methyl 6-chloronicotinate's derivatives have been synthesized for various applications. For instance, novel 2-, 4-, and 5-substituted derivatives of 6-chloronicotine have been developed, demonstrating the compound's versatility in organic synthesis (Wagner & Comins, 2006).

Residue Analysis in Agriculture

The compound has applications in the analysis of pesticide residues in agriculture. For example, a method was developed for determining residues of imidacloprid (which contains the 6-chloronicotinic moiety) in lettuce using gas chromatography, highlighting its role in food safety and environmental monitoring (Ko et al., 2014).

Biotransformation and Environmental Impact

Research on the biotransformation of compounds related to methyl 6-chloronicotinate has been conducted. Studies on bacterial species capable of hydroxylating derivatives of chloronicotinic acid, including methyl 6-chloronicotinate, reveal important insights into environmental biodegradation processes (Tinschert et al., 2000).

Safety And Hazards

Methyl 6-chloronicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEDXVIWDFLGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291810
Record name Methyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloronicotinate

CAS RN

73781-91-6
Record name 73781-91-6
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Record name Methyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-chloropyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

In 100 ml of acetonitrile was dissolved 4.0 g (0.026 mole) of methyl 6-hydroxynicotinate followed by addition of 0.9 ml of triethylamine. The mixture was refluxed and 3.7 ml of phosphorus oxychloride was added dropwise with stirring over a period of 15 minutes. The mixture was further refluxed for 3 hours. After cooling, the acetonitrile was distilled off and the residue was diluted with 20 ml of water and adjusted to pH about 8 with a saturated aqueous solution of sodium hydrogen carbonate. The resulting crystals are collected by filtration, rinsed with water and dried to give 3.6 g of methyl 6-chloronicotinate as pale yellow needles.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a slurry of 2.0 g of 6-chloro-3-pyridinecarboxylic acid (Aldrich, 1001 West Saint Paul Avenue, Milwaukee, Wis. 53233 USA) in methanol (200 ml) was added two drops of concentrated aqueous hydrochloric acid and the mixture was stirred overnight at room temperature. The solvent was evaporated and the residue was dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, and evaporated to give 1.5 g (71%) of product as a white solid. mp 90°-92° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
71%

Synthesis routes and methods III

Procedure details

Name
Quantity
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Synthesis routes and methods IV

Procedure details

An ethereal solution of CH2N2 (0.1 mole) is added to a suspension of 6-chloro nicotinic acid (15 g) in CH2Cl2 until bubbling ceases. The reaction mixture is stirred overnight, evaporated and dried in vacuo affording the desired product as a tan solid used in the next step without further purification.
[Compound]
Name
CH2N2
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-chloronicotinate
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Methyl 6-chloronicotinate

Citations

For This Compound
106
Citations
Y Xu, LL Yang, SY Yang, J Liu - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The molecule of the title compound, C7H6ClNO2, is almost planar, with a dihedral angle of 3.34 (14) between the COOMe group and the aromatic ring. In the crystal, the molecules are …
Number of citations: 3 scripts.iucr.org
F RAMIREZ, AP PAUL - The Journal of Organic Chemistry, 1954 - ACS Publications
… -(l'-carbethoxy-2'-oxocyclohexyl)methyl-6-chloronicotinate (XIII), prepared as potential intermediates in … The ethyl 2-bromomethyl-6-chloronicotinate (XI) thus formed can be conveniently …
Number of citations: 15 pubs.acs.org
AP Paul - 1955 - search.proquest.com
… By means of phosphorous oxychloride III was converted to ethyl 2-methyl-6-chloronicotinate … (1-carbethoxy-2>-oxocyclohexyl)methyl-6~chloronicotinate (VI), and mild alkaline hydrolysis …
Number of citations: 0 search.proquest.com
F Ramirez, AP Paul - Journal of the American Chemical Society, 1955 - ACS Publications
… of ethyl 2-methyl-6-chloronicotinate, 12.2 g. of N-bromosuccinimide, 200 ml. of carbon tetra- … ofethyl 2methyl-6-chloronicotinate and 2.91 g. ofadditional XIII (bp 175 at 0.2 mm.) were …
Number of citations: 15 pubs.acs.org
M Tokieda, M Ozawa, S Kobayashi… - JOURNAL OF PESTICIDE …, 1997 - jlc.jst.go.jp
… ATP and its metabolites in crops were extracted with methanol and derivatized to methyl 6-chloronicotinate (IC-0-Me) through alkali hydrolysis, potassium permanganate oxidation and …
Number of citations: 39 jlc.jst.go.jp
M Karabacak, Z Calisir, M Kurt, E Kose… - Spectrochimica Acta Part A …, 2016 - Elsevier
… The Mulliken atomic charges of the methyl 6-chloronicotinate (M-6-CIN) and E-6-ClN were … When adding the CH 3 group to methyl 6-chloronicotinate molecule, the Mulliken atomic …
Number of citations: 13 www.sciencedirect.com
時枝正則, 小澤道弘, 小林茂, 五明健 - Journal of Pesticide Science, 1997 - jlc.jst.go.jp
… ATP and its metabolites in crops were extracted with methanol and derivatized to methyl 6-chloronicotinate (IC-0-Me) through alkali hydrolysis, potassium permanganate oxidation and …
Number of citations: 0 jlc.jst.go.jp
A Verena, H Merkens, HT Kuo, J Zeisler, S Bendre… - 2023 - Soc Nuclear Med
… To synthesize AV02053 and AV02070, commercially available methyl 6-chloronicotinate and methyl 2-chloroisonicotinate, respectively, were first coupled with N-Boc-N,N’-dimethyl-1,2-…
Number of citations: 0 jnm.snmjournals.org
S Suwal, M Rahman, G O'Brien, VG Karambizi… - New Journal of …, 2022 - pubs.rsc.org
… Since pyrazine ester 9 has a chloro-substituent ortho- to the heterocyclic nitrogen, analogous to methyl 6-chloronicotinate 1, a similar reaction outcome was anticipated. As expected, …
Number of citations: 1 pubs.rsc.org
L Hong, Q Yang, Z Liying, C Yingyan… - Water Science and …, 2018 - iwaponline.com
Research on three-dimensional electrode system mainly focuses on the material of plate electrode and catalytic activity, and minimal attention is provided to particle electrode. …
Number of citations: 13 iwaponline.com

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